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molecular formula C7H5NO4 B147513 Pyridine-3,4-dicarboxylic acid CAS No. 490-11-9

Pyridine-3,4-dicarboxylic acid

Cat. No. B147513
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
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Patent
US07504397B2

Procedure details

A suspension of cinchomeronic acid (30)(50 g, 300 mmol) in acetic anhydride (123.5 g, 1200 mmol) was heated to reflux (140-150° C.) until all solid material dissolved and the mixture was homogeneous. The mixture was then cooled and concentrated in vacuo. Acetamide (50 g, 846 mmol) was then added and the mixture heated to 140° C. for 3 hours whereupon it was then cooled to room temperature. The solid residue that formed upon cooling was pulverized and triturated with water (100 ml), filtered and washed with more water and dried in a desiccator to give the title compound (42.26 g, 95.1%) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 149 [M+H]+, R/T=0.44 mins.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
95.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7](O)=[O:8])=[C:5]([C:10]([OH:12])=O)[CH:4]=[N:3][CH:2]=1.C(OC(=O)C)(=O)C.C([NH2:23])(=O)C>>[C:7]1(=[O:8])[C:6]2[CH:1]=[CH:2][N:3]=[CH:4][C:5]=2[C:10](=[O:12])[NH:23]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CN=CC(=C1C(=O)O)C(=O)O
Name
Quantity
123.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 140° C. for 3 hours whereupon it
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid residue that formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
triturated with water (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with more water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Name
Type
product
Smiles
C1(NC(C=2C=NC=CC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.26 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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